(4-Bromophenyl)isopropylamine hydrobromide chemical properties
(4-Bromophenyl)isopropylamine hydrobromide chemical properties
An In-depth Technical Guide to the Chemical Properties of (4-Bromophenyl)isopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenyl)isopropylamine hydrobromide is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a brominated aromatic ring and a secondary amine, offers multiple avenues for chemical modification, making it a key intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a validated synthetic pathway, and essential safety protocols. The insights presented herein are intended to support professionals in drug discovery and chemical research by providing a foundational understanding of this versatile reagent.
Molecular Structure and Chemical Identity
(4-Bromophenyl)isopropylamine hydrobromide is the hydrobromide salt of the free base, 4-Bromo-N-isopropylaniline. The presence of the bromine atom on the phenyl ring and the isopropyl group on the nitrogen atom defines its reactivity and physical properties. The hydrobromide salt form generally confers greater stability and water solubility compared to the free base.
Chemical Structure
Caption: Structure of (4-Bromophenyl)isopropylamine Hydrobromide
Identification and Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | N-isopropyl-4-bromoaniline hydrobromide | - |
| CAS Number | 1609396-26-0 | [1] |
| Molecular Formula | C₉H₁₂BrN · HBr | [1] |
| Molecular Weight | 295.01 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | [2] |
| Solubility | Expected to be soluble in water and alcohols | [2][3] |
| Free Base Name | 4-Bromo-N-isopropylaniline | [4][5] |
| Free Base CAS | 121086-19-9 | [4][5] |
| Free Base Formula | C₉H₁₂BrN | [4][6] |
| Free Base Mol. Weight | 214.1 g/mol | [4][5] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methyl protons.
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Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (~6.8-7.5 ppm). The protons ortho to the bromine atom will appear as one doublet, and the protons ortho to the amino group will appear as a second doublet, both exhibiting typical ortho-coupling constants (J ≈ 8-9 Hz).
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Amine Protons (N-H₂⁺): A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.
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Isopropyl Methine (CH): A septet (~3.6-4.0 ppm) resulting from coupling to the six equivalent methyl protons.
-
Isopropyl Methyl (CH₃): A doublet (~1.2-1.4 ppm) integrating to six protons, resulting from coupling to the single methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the symmetry of the para-substituted benzene ring.
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Aromatic Carbons: Four signals are expected in the aromatic region (~115-150 ppm). These include the carbon bearing the bromine (C-Br), the carbon bearing the nitrogen (C-N), and the two pairs of equivalent CH carbons.
-
Isopropyl Carbons: Two signals are expected in the aliphatic region: one for the methine carbon (~45-50 ppm) and one for the two equivalent methyl carbons (~20-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
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N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ for the secondary ammonium salt (R₂NH₂⁺).
-
C-N Stretch: An absorption band around 1200-1350 cm⁻¹ is characteristic of the aryl amine C-N bond.
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C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹, corresponds to the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry of the free base (4-Bromo-N-isopropylaniline) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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Molecular Ion (M⁺): Peaks would be observed at m/z 213 and 215.[6]
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Fragmentation: A common fragmentation pathway would be the loss of a methyl group ([M-15]⁺) to form a fragment at m/z 198/200.
Synthesis and Reactivity
(4-Bromophenyl)isopropylamine hydrobromide can be reliably synthesized via a two-step process involving reductive amination followed by salt formation. This pathway is efficient and utilizes common laboratory reagents.
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for (4-Bromophenyl)isopropylamine hydrobromide.
Experimental Protocol: Reductive Amination
Objective: To synthesize 4-Bromo-N-isopropylaniline (the free base) from 4-bromobenzaldehyde and isopropylamine.
Causality: Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with the primary amine to form a transient imine intermediate. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is stable enough to be handled in air and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Amine Addition: Add isopropylamine (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-Bromo-N-isopropylaniline.
Experimental Protocol: Salt Formation
Objective: To convert the purified free base into its hydrobromide salt.
Causality: The formation of a salt is often performed to improve the stability, crystallinity, and handling characteristics of an amine. The free base, being a Lewis base, readily reacts with a strong acid like hydrobromic acid in a straightforward acid-base reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified 4-Bromo-N-isopropylaniline (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrobromic acid (HBr) (1.0-1.1 eq, e.g., 48% aqueous solution or HBr in acetic acid) dropwise.
-
Precipitation: The hydrobromide salt will typically precipitate out of the solution upon addition of the acid. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a non-polar co-solvent like hexane.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the solid under vacuum to obtain the final (4-Bromophenyl)isopropylamine hydrobromide product.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (4-Bromophenyl)isopropylamine hydrobromide is not widely available, the hazard profile can be inferred from data on structurally similar compounds, such as other halogenated anilines and amine salts.[3][7][8][9]
Hazard Classification
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][8]
-
Exposure Prevention: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][7]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[7]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]
-
Storage
Applications in Research and Development
(4-Bromophenyl)isopropylamine hydrobromide is primarily used as a building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations.
-
Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the phenyl ring.
-
Building Block for Bioactive Molecules: As a substituted aniline, it serves as a precursor for the synthesis of more complex molecules with potential biological activity. One vendor notes that the free base, 4-Bromo-N-isopropylaniline, is a Protein Degrader Building Block , indicating its utility in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted therapeutic agents.[5]
References
-
Beijing Xinheng Technology Co., Ltd. (n.d.). (4-Bromophenyl)isopropylamine hydrobromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropylamine Hydrobromide. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-n-isopropylaniline. Retrieved from [Link]
-
St. Johns Organics. (n.d.). 4-Bromo-N-isopropylaniline, min 96%. Retrieved from [Link]
Sources
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - 4-bromo-n-isopropylaniline (C9H12BrN) [pubchemlite.lcsb.uni.lu]
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